4-Formylcinnamic acid

描述

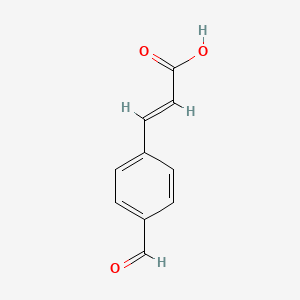

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-3-(4-formylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOUHDMYVURTMA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23359-08-2, 66885-68-5 | |

| Record name | p-Formylcinnamicacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023359082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23359-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-formylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(4-formylphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 4 Formylcinnamic Acid

4-Formylcinnamic acid is a solid, crystalline powder, typically appearing light yellow to beige in color. Its key identifiers and physicochemical properties are summarized in the interactive data table below. The molecule's structure, featuring a formyl group and a propenoic acid group attached at the 1 and 4 positions of a benzene (B151609) ring, is predominantly found in the trans (E) configuration due to the higher stability of this isomer. sigmaaldrich.comtcichemicals.com

| Attribute | Value |

|---|---|

| IUPAC Name | (2E)-3-(4-formylphenyl)prop-2-enoic acid |

| Synonyms | 4-(2-Carboxyvinyl)Benzaldehyde, p-Formylcinnamic Acid, trans-4-Formylcinnamic Acid acmec.com.cn |

| CAS Number | 23359-08-2 sigmaaldrich.com |

| Molecular Formula | C₁₀H₈O₃ organic-chemistry.org |

| SMILES | O=Cc1ccc(C=CC(=O)O)cc1 sigmaaldrich.com |

| InChI Key | LBOUHDMYVURTMA-AATRIKPKSA-N sigmaaldrich.com |

| Property | Value |

|---|---|

| Molecular Weight | 176.17 g/mol sigmaaldrich.com |

| Appearance | Light yellow to beige crystalline powder |

| Melting Point | 251-254 °C (decomposes) tcichemicals.com |

| Quality Level | 100 sigmaaldrich.com |

| Functional Groups | Aldehyde, Carboxylic Acid, Alkene sigmaaldrich.com |

Synthesis and Industrial Production

The primary method for synthesizing 4-Formylcinnamic acid is through a condensation reaction, specifically a modification of the Knoevenagel condensation known as the Doebner modification. lookchem.comrsc.org This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. lookchem.com

In the case of this compound, the starting materials are terephthalaldehyde (B141574) and malonic acid . lookchem.com Terephthalaldehyde is a symmetrical aromatic dialdehyde, but under controlled reaction conditions, a selective mono-condensation can be achieved. The reaction is typically catalyzed by a weak organic base, such as pyridine (B92270), often with a co-catalyst like piperidine (B6355638). fhsu.edulookchem.com

The mechanism proceeds via the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking one of the carbonyl carbons of terephthalaldehyde. This is followed by dehydration to form an α,β-unsaturated dicarboxylic acid intermediate. Under the reaction conditions, particularly when heated in pyridine, this intermediate undergoes spontaneous decarboxylation (loss of a CO₂ molecule), yielding the final this compound product. lookchem.comrsc.org This method is favored for its effectiveness in forming the carbon-carbon double bond required for the cinnamic acid structure.

Applications in Material Science

The rigid, linear structure and bifunctional nature of 4-Formylcinnamic acid make it a valuable monomer and linker in the field of material science, particularly in the synthesis of polymers and metal-organic frameworks (MOFs).

Polymer Synthesis: Cinnamic acid and its derivatives are well-regarded as building blocks for advanced polymers such as polyesters and polyamides. ambeed.com The presence of both a carboxylic acid and a reactive formyl group on this compound allows it to be incorporated into polymer chains. For example, the carboxylic acid can undergo esterification or amidation reactions, while the formyl group can be used for subsequent polymer modifications or cross-linking reactions, enabling the creation of functional polymers with tailored properties. wikipedia.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. The selection of the organic linker is crucial for determining the structure and properties of the resulting framework. This compound, with its ability to act as a dicarboxylate-type linker (after conversion of the formyl group or by using the existing carboxylate), is an excellent candidate for this role. wikipedia.org Its rigidity helps in the formation of stable, porous structures, making it a target for the design of new MOFs for applications in gas storage, separation, and catalysis.

Role in Medicinal Chemistry

Established Synthetic Routes to this compound

The preparation of this compound can be achieved through several established organic reactions, primarily involving condensation strategies.

The Knoevenagel condensation is a cornerstone in the synthesis of α,β-unsaturated acids like this compound. wikipedia.orgrsc.org This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction. wikipedia.org For the synthesis of this compound, the typical starting materials are terephthalaldehyde (B141574) and malonic acid.

The reaction is generally catalyzed by a weak base, such as a primary or secondary amine or their salts. rsc.org Piperidine (B6355638) is a commonly used catalyst. orientjchem.org The mechanism begins with the base deprotonating the malonic acid to form a nucleophilic enolate ion. This enolate then attacks one of the aldehyde's carbonyl carbons, forming an aldol-type intermediate which subsequently dehydrates to yield the α,β-unsaturated product. wikipedia.org

A significant variant of this reaction is the Doebner modification , which is particularly suitable for synthesizing cinnamic acids. wikipedia.orgresearchgate.net This modification uses pyridine (B92270) as the solvent and often a catalyst like piperidine. rsc.org A key feature of the Doebner modification when using malonic acid is that the initial condensation product undergoes decarboxylation (loss of CO₂) under the reaction conditions, directly yielding the cinnamic acid derivative. wikipedia.orgresearchgate.net This avoids the need for a separate decarboxylation step.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Features | Product |

|---|---|---|---|---|

| Terephthalaldehyde | Malonic Acid | Piperidine/Pyridine | Doebner modification; involves condensation followed by in-situ decarboxylation. wikipedia.orgresearchgate.net | This compound |

The synthesis of this compound requires a precursor that can provide both the phenyl ring and two distinct carbonyl functionalities (one aldehyde and one that becomes a carboxylic acid). Therefore, starting from benzaldehyde, which has only one aldehyde group, is not a direct route to this compound. The appropriate starting material containing the necessary carbon skeleton is terephthalaldehyde.

Reactions between aldehydes and formic acid or its derivatives, such as formamide (B127407), typically lead to reductive amination rather than the formation of a cinnamic acid. The Leuckart reaction, for example, involves heating an aldehyde or ketone with formamide and formic acid to produce a formylamine, which can then be hydrolyzed to the corresponding amine. This pathway results in the reduction of the carbonyl group and the formation of a C-N bond, not the C=C bond characteristic of cinnamic acid.

A novel, one-pot method for synthesizing cinnamic acids directly from aromatic aldehydes and aliphatic carboxylic acids has been developed, offering an alternative to classical methods like the Perkin reaction. rsc.orgumich.edu This approach utilizes boron tribromide as a reagent, with 4-dimethylaminopyridine (B28879) (4-DMAP) and pyridine serving as bases in a solvent such as N-methyl-2-pyrrolidinone (NMP). rsc.orgumich.edu The reaction is typically carried out at reflux temperatures of 180-190°C for 8 to 12 hours. rsc.orgumich.edu

The proposed mechanism involves the initial reaction of the aliphatic carboxylic acid (e.g., acetic acid) with boron tribromide to form a triacyl borate (B1201080) intermediate. rsc.org This intermediate, which acts as a mixed anhydride, is then activated by 4-DMAP. The activated species subsequently reacts with the aromatic aldehyde via a Perkin-like mechanism to yield the final cinnamic acid product. rsc.org This method allows for the use of aliphatic carboxylic acids directly, avoiding the need to prepare the corresponding anhydrides. rsc.org While this is a general method for a range of aromatic aldehydes, its specific application using terephthalaldehyde to selectively produce this compound would require careful control of stoichiometry.

| Aromatic Aldehyde | Carboxylic Acid | Reagents | Solvent | Yield (%) |

|---|---|---|---|---|

| p-Chlorobenzaldehyde | Acetic Acid | BBr₃, 4-DMAP, Pyridine | NMP | 81 |

| Benzaldehyde | Acetic Acid | BBr₃, 4-DMAP, Pyridine | NMP | 78 |

| p-Anisaldehyde | Acetic Acid | BBr₃, 4-DMAP, Pyridine | NMP | 74 |

| m-Nitrobenzaldehyde | Acetic Acid | BBr₃, 4-DMAP, Pyridine | NMP | 71 |

Condensation Reactions with Benzaldehyde and Formic Acid

Functional Group Transformations and Derivativatization Strategies

The two reactive functional groups of this compound—the carboxylic acid and the aldehyde—allow for a wide range of derivatization strategies.

The carboxylic acid moiety of this compound can be readily converted into an ester. The most common method is the Fischer esterification , where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). byjus.commasterorganicchemistry.com This is a reversible equilibrium-driven reaction, so it is often performed using a large excess of the alcohol, which can also serve as the solvent, to drive the reaction toward the ester product. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester. byjus.com This method is effective for primary and secondary alcohols. commonorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst produces methyl 4-formylcinnamate.

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Reaction Type | Product |

|---|---|---|---|---|

| This compound | Methanol | H₂SO₄ (cat.) | Fischer Esterification byjus.commasterorganicchemistry.com | Methyl 4-formylcinnamate |

| This compound | Ethanol | H₂SO₄ (cat.) | Fischer Esterification byjus.commasterorganicchemistry.com | Ethyl 4-formylcinnamate |

| This compound | Isopropanol | H₂SO₄ (cat.) | Fischer Esterification byjus.commasterorganicchemistry.com | Isopropyl 4-formylcinnamate |

The formyl (aldehyde) group of this compound is a prime site for modification via reductive amination . This powerful reaction converts a carbonyl group into an amine through an intermediate imine. wikipedia.orgmasterorganicchemistry.com The process can be performed in a one-pot reaction by mixing the aldehyde, an amine (primary or secondary), and a reducing agent under neutral or weakly acidic conditions. wikipedia.orgias.ac.in

The reaction begins with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form an imine (or an iminium ion after protonation). masterorganicchemistry.com This intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with their choice depending on the substrate's sensitivity.

Sodium borohydride (B1222165) (NaBH₄) is a strong reducing agent that can reduce both the intermediate imine and the starting aldehyde. Its use often requires the imine to be pre-formed before the reductant is added. masterorganicchemistry.comias.ac.in

Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that is selective for the protonated imine (iminium ion) over the aldehyde, allowing for all components to be mixed from the start. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and selective reagent, often preferred over NaBH₃CN to avoid the use of cyanide. masterorganicchemistry.com

This reaction allows for the synthesis of a diverse library of N-substituted 4-(aminomethyl)cinnamic acid derivatives.

| Starting Material | Amine | Reducing Agent | Solvent | Product |

|---|---|---|---|---|

| This compound | Ammonia | NaBH₃CN or H₂/Pd | Methanol | 4-(Aminomethyl)cinnamic acid |

| This compound | Benzylamine | NaBH(OAc)₃ | Dichloroethane (DCE) | 4-((Benzylamino)methyl)cinnamic acid |

| This compound | Aniline | NaBH₄ | Glycerol ias.ac.in | 4-((Phenylamino)methyl)cinnamic acid |

| This compound | Dimethylamine | NaBH₃CN | Methanol | 4-((Dimethylamino)methyl)cinnamic acid |

Hydroxamic Acid Formation

The synthesis of hydroxamic acid derivatives of this compound is a key chemical transformation, often aimed at producing compounds with potential biological activity. A general and effective method involves a multi-step process starting from this compound.

First, this compound is esterified, for instance with methanol in the presence of an acid catalyst like HCl, to produce this compound methyl ester. google.com This esterification step is crucial as it protects the carboxylic acid group and facilitates the subsequent reactions. The resulting aldehyde ester can then undergo reductive amination. For example, it can be reacted with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) to form a secondary amine ester. sapub.org

The final step is the conversion of the ester to the corresponding hydroxamic acid. This is typically achieved by treating the ester with aqueous hydroxylamine (B1172632), often in a basic medium (e.g., using NaOH). sapub.org This reaction proceeds through the nucleophilic attack of hydroxylamine on the ester carbonyl, leading to the formation of the hydroxamic acid functional group. wikipedia.org A variety of reagents and conditions can be employed for hydroxamic acid synthesis, including the use of coupling agents to activate the carboxylic acid before reaction with hydroxylamine. nih.govorganic-chemistry.org

A schematic for a representative synthesis is shown below:

Step 1: Esterification: this compound is reacted with methanol and HCl to yield this compound methyl ester. google.com

Step 2: Reductive Amination: The methyl ester is then reacted with an amine in the presence of a reducing agent. sapub.org

Step 3: Hydroxamic Acid Formation: The resulting amino ester is treated with aqueous hydroxylamine under basic conditions to afford the final hydroxamic acid derivative. sapub.org

It's important to note that the specific reagents and reaction conditions can be varied to optimize the yield and purity of the desired hydroxamic acid derivative. sapub.orgnih.gov

Investigation of Stereoselectivity in Synthesis (e.g., trans isomer predominance)

The synthesis of this compound, like other cinnamic acid derivatives, often results in the preferential formation of the trans isomer. acs.org This stereoselectivity is a consequence of the greater thermodynamic stability of the trans isomer compared to the cis isomer. wikipedia.org In the trans configuration, the bulky phenyl and carboxyl groups are on opposite sides of the carbon-carbon double bond, which minimizes steric hindrance. wikipedia.orgmiracosta.edu

The Knoevenagel or Perkin reactions, common methods for synthesizing cinnamic acids, typically yield the trans isomer as the major product. For instance, the condensation of terephthalaldehyde with malonic acid in the presence of piperidine is a known route to this compound, favoring the trans configuration. oup.com

While the trans isomer is generally more stable, interconversion between cis and trans isomers can be induced under certain conditions, such as exposure to sunlight or the use of a catalyst like iodine. google.comnih.gov However, in the absence of such external energy input, the equilibrium lies heavily towards the more stable trans form. wikipedia.org This inherent preference for the trans isomer is a key consideration in the synthesis and characterization of this compound and its derivatives.

Photochemical Reaction Pathways of this compound in Solid State

[2+2] Photodimerization Reactions

In the solid state, this compound undergoes a [2+2] photodimerization reaction upon irradiation with UV light. nih.govresearchgate.net This type of reaction is a classic example of a topochemical reaction, where the stereochemistry of the product is dictated by the arrangement of the reactant molecules in the crystal lattice. oup.comresearchgate.net The reaction involves the cycloaddition of the carbon-carbon double bonds of two neighboring this compound molecules to form a cyclobutane (B1203170) ring. nih.govorganic-chemistry.org This solid-state reactivity is in contrast to its behavior in solution, where geometric isomerization is the more common outcome upon irradiation. nih.gov

The efficiency and selectivity of the [2+2] photodimerization are highly dependent on the crystal packing of the this compound molecules. nih.gov For the reaction to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å, a principle established by Schmidt's topochemical postulates. organic-chemistry.org

Influence of Polymorphism on Photoreactivity

Polymorphism, the ability of a compound to exist in more than one crystalline form, has a profound impact on the solid-state photoreactivity of this compound. oup.comnih.govsymbiosisonlinepublishing.com Different polymorphs of this compound exhibit distinct molecular packing arrangements, which in turn govern their photochemical behavior. oup.comacs.org

For example, two polymorphs of this compound, the β-form and the γ-form, have been identified. The β-form is photoreactive and undergoes [2+2] photodimerization, while the γ-form is photostable. oup.com This difference in reactivity is directly attributed to the different spatial arrangements of the molecules in the crystal lattices of the two polymorphs. In the β-form, the molecules are aligned in a manner that is conducive to photodimerization, whereas in the γ-form, the alignment is unfavorable for the [2+2] cycloaddition to occur. oup.com The preparation of a specific polymorph can often be controlled by the choice of recrystallization solvent. oup.com

Role of Water in Crystalline-State Photodimerization

The presence of water can play a significant role in the crystalline-state photodimerization of this compound. oup.com Research has shown that the photoirradiation of this compound crystals in the presence of water can lead to the formation of a hydrated dimer, specifically 4,4′-diformyl-β-truxinic acid with one molecule of crystal water. oup.com

Interestingly, water appears to be incorporated into the dimer during the photodimerization process, rather than after its formation. oup.com The presence of water has also been observed to accelerate the rate of photodimerization and leads to the formation of a crystalline dimer, whereas in the absence of water, an amorphous dimer is obtained. oup.comresearchgate.net This suggests that water molecules can act as a template, assisting in the crystallization of the dimer product. oup.com The hydrated dimer can be converted to a water-free crystalline dimer upon heating. oup.com

Formation of Truxillic and Truxinic Acid Derivatives

The [2+2] photodimerization of this compound leads to the formation of cyclobutane dicarboxylic acids, which are derivatives of truxillic and truxinic acids. oup.comwikipedia.org The specific stereoisomer formed is determined by the head-to-tail or head-to-head arrangement of the reacting cinnamic acid molecules in the crystal lattice.

The photodimerization of the β-polymorph of this compound yields 4,4′-diformyl-β-truxinic acid. oup.com Truxinic acids are characterized by having the two phenyl groups on adjacent carbons of the cyclobutane ring. wikipedia.org

Through crystal engineering, it is also possible to synthesize α-truxillic acid derivatives. For instance, by converting this compound to its diethyl acetal (B89532), a bulky group is introduced that favors an α-type packing. Photodimerization of this acetal followed by hydrolysis of the acetal groups yields 2,4-di(p-formyl)-α-truxillic acid. oup.com In truxillic acids, the phenyl groups are on opposite carbons of the cyclobutane ring. wikipedia.org

The ability to selectively synthesize different stereoisomers of the photodimer by controlling the crystal packing highlights the power of topochemical principles in solid-state organic synthesis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the local atomic environment in this compound. In the solid state, it offers unique capabilities for identifying structural features that may not be apparent from diffraction methods alone.

High-resolution solid-state 13C NMR spectroscopy is particularly crucial for investigating polymorphism and structural disorder in crystalline solids like this compound. exaly.comcardiff.ac.uk For the β-polymorph of (E)-4-Formylcinnamic acid, solid-state 13C NMR has been instrumental in revealing a structural disorder that was not fully characterized by other methods. cardiff.ac.uknih.gov

While initial structural refinement from powder X-ray diffraction data suggested an ordered structure, the solid-state 13C NMR spectrum provided clear evidence of disorder concerning the formyl group. nih.gov The spectrum displayed two distinct resonances for the formyl carbon, indicating that the formyl group exists in two different local environments within the crystal lattice. cardiff.ac.uk Integration of these peaks revealed the relative populations of the two disordered sites. cardiff.ac.uk This application of solid-state NMR demonstrates its ability to augment diffraction data, providing a more complete and accurate picture of the crystal structure. cardiff.ac.uk

Table 1: Solid-State 13C NMR Data for the Formyl Group in β-(E)-4-Formylcinnamic Acid This table illustrates the evidence of structural disorder as detected by solid-state 13C NMR.

| Disordered Site | Relative Population (%) |

|---|---|

| Environment 1 | 69 |

| Environment 2 | 31 |

Data sourced from research on structural disorder elucidation. cardiff.ac.uk

The chemical shift of a nucleus is an anisotropic quantity, meaning its value depends on the orientation of the molecule relative to the external magnetic field. protein-nmr.org.uk In solution, rapid molecular tumbling averages this effect to a single isotropic chemical shift. protein-nmr.org.uk However, in the solid state, this anisotropy is not averaged out and can provide significant structural information. protein-nmr.org.uk For the β-polymorph of (E)-4-Formylcinnamic acid, the analysis of chemical shift anisotropy effects in the solid-state 13C NMR spectrum was key to identifying the formyl group's disorder. nih.gov The presence of multiple distinct chemical shifts for a single carbon site (the formyl carbon) under magic-angle spinning (MAS) conditions is a direct consequence of static disorder, where the group occupies slightly different orientations in the unit cell. cardiff.ac.uknih.gov This observation was critical in prompting a re-evaluation of the powder diffraction data, ultimately leading to a more accurate structural model that incorporated the two-site disorder of the formyl group. nih.gov

Solid-State <sup>13</sup>C NMR for Structural Disorder Analysis

Vibrational Spectroscopy (Raman and Infrared) for Reaction Mechanism Studies

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is invaluable for studying the mechanisms of chemical reactions in the solid state. oup.comsmu.edu These methods have been applied to the photodimerization of p-Formylcinnamic acid (p-FCA) to characterize the reactant and the resulting dimeric product, t-3,t-4-bis(p-formylphenyl)-r-1,c-2-cyclobutanedicarboxylic acid. oup.com

Raman phonon spectroscopy, which probes low-frequency lattice vibrations, is especially sensitive to the collective motions of molecules in a crystal and thus to the mechanism of a solid-state reaction. oup.com Studies on p-FCA revealed that as the photodimerization reaction progresses, new phonon bands corresponding to the dimer lattice appear and grow in intensity, while the monomer phonon bands diminish. oup.com The observation of segregated phonon spectra for the monomer and dimer lattices suggests that the reaction proceeds primarily through a heterogeneous mechanism, where distinct domains of the product form within the reactant crystal. oup.com

Table 2: Characteristic Raman Phonon Bands in the Photodimerization of p-Formylcinnamic Acid This table shows the distinct lattice vibration frequencies for the monomer and its photodimer, indicating a heterogeneous reaction mechanism.

| Spectral Feature | Wavenumber (cm-1) |

|---|---|

| Monomer (p-FCA) Phonon Bands | 29, 39, 43, 45, 50, 60, 63, 67, 74, 77, 87, 92, 117 |

| New Dimer Phonon Bands | 31, 52, 55, 63, 87, 92 |

Data sourced from spectroscopic studies on photochemical reactions in organic solids. oup.com

Electronic Absorption and Emission Spectroscopy in Photochemical Investigations

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides critical information about the electronic states of molecules and the role of electron-phonon coupling in determining photoreactivity. oup.com In the study of p-Formylcinnamic acid's solid-state photodimerization, electronic spectroscopy indicated strong electron-phonon coupling in the monomer crystal. oup.com

The electronic absorption spectrum of the p-FCA monomer crystal changes significantly upon photodimerization. oup.com Concurrently, the emission spectrum undergoes a distinct transformation. The monomer crystal exhibits a characteristic emission, but as the reaction proceeds, its intensity decreases, and a new, structureless emission band appears at a higher energy (λmax at 390 nm), which is characteristic of the photodimer. oup.com This shift in the emission spectrum serves as a clear indicator of the formation of the new chemical species. oup.com Interestingly, a secondary, high-energy emission was also observed, though its origin was not definitively assigned to the primary dimer. oup.com

Table 3: Electronic Emission Maxima for p-Formylcinnamic Acid and its Photoproduct This table highlights the change in emission wavelength upon photochemical transformation.

| Species | Emission Maximum (λmax) |

|---|---|

| Monomer Crystal (p-FCA) | Not specified, but at a lower energy than the dimer. |

| Photodimer Product | 390 nm |

Data sourced from spectroscopic studies on photochemical reactions in organic solids. oup.com

Density Functional Theory (DFT) Calculations for Spectroscopic Parameters

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system can be determined as a functional of the electron density. nih.gov This approach is computationally less expensive than traditional ab initio methods, making it a popular choice for calculating a wide range of molecular properties. wikipedia.org

DFT is widely used to predict spectroscopic parameters, providing a close link between theoretical calculations and experimental measurements. nih.govresearchgate.net By calculating properties like vibrational frequencies and electronic transitions, DFT can aid in the interpretation of experimental spectra. als-journal.com

Key spectroscopic parameters accessible through DFT calculations include:

Infrared (IR) and Raman Spectra: Calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR or Raman spectrum. nih.govresearchgate.net This is achieved by first optimizing the molecular geometry to find the lowest energy conformation and then performing a frequency calculation. als-journal.com

UV-Vis Spectra: The electronic absorption spectrum can be estimated using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions between molecular orbitals. als-journal.com

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the DFT framework. als-journal.com

Electronic Properties: DFT is also employed to determine fundamental electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These values are crucial for understanding a molecule's reactivity and its behavior in electronic devices. google.com

In studies of functionalized cinnamic acids, DFT calculations have been used to determine the HOMO/LUMO energy levels of various ligands, which are then compared with experimentally measured values to validate the computational models. google.com

Table 1: Spectroscopic Parameters Calculable by DFT

| Spectroscopic Parameter | Computational Method | Information Obtained |

| Vibrational Frequencies | DFT Frequency Calculation | Prediction of IR and Raman spectra peaks. researchgate.netals-journal.com |

| Electronic Transitions | Time-Dependent DFT (TD-DFT) | Estimation of UV-Vis absorption wavelengths. als-journal.com |

| NMR Chemical Shifts | DFT with GIAO method | Prediction of 1H and 13C NMR spectra. als-journal.com |

| HOMO/LUMO Energies | DFT Ground-State Calculation | Insight into electronic reactivity and charge transfer. google.com |

Molecular Simulation of Interactions and Reactivity

Molecular simulations are used to study the dynamic behavior of molecules and their interactions with other chemical species. These simulations can model processes like ligand binding to a protein or the structural changes within a crystal, providing detailed insights into the underlying mechanisms of interaction and reactivity. exaly.comnih.gov

A notable application is the investigation of enzyme inhibition. For instance, molecular simulations have been used to explore the inhibitory effects of para-substituted cinnamic acid derivatives on the enzyme tyrosinase. nih.gov Although this specific study focused on 4-chloro, 4-ethoxy, and 4-nitro derivatives, its methodology is directly applicable to this compound. The study employed UV-vis spectroscopy, fluorescence spectroscopy, and molecular docking to elucidate the inhibition mechanism. nih.gov

Key findings from such simulations include:

Inhibition Kinetics: Determination of IC₅₀ values and inhibition constants to quantify the inhibitory potency of the compounds. nih.gov

Binding Mechanism: Fluorescence quenching experiments can reveal the nature of the interaction, such as static quenching, which indicates the formation of a stable complex between the inhibitor and the enzyme. nih.gov

Interaction with Active Site: Simulations can show how the inhibitor interacts with key components of the enzyme's active site. For example, some cinnamic acid derivatives can chelate the copper ions essential for tyrosinase activity, while others interact with specific amino acid residues. nih.gov

Another area of study involves simulating potential energies and steric changes, as has been done for the polymorph of (E)-4-Formylcinnamic Acid. exaly.com

Table 2: Simulated Interactions of Cinnamic Acid Derivatives with Tyrosinase

| Cinnamic Acid Derivative | Inhibition of Tyrosinase | Quenching Mechanism | Interaction with Copper Ions |

| 4-chlorocinnamic acid (4-CCA) | Yes | Static | Does not bind directly to copper. nih.gov |

| 4-ethoxycinnamic acid (4-ECA) | Yes | Static | Chelates a copper ion. nih.gov |

| 4-nitrocinnamic acid (4-NCA) | Yes | Static | Chelates a copper ion. nih.gov |

Homology Modeling and Molecular Docking Studies (e.g., enzyme inhibition)

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to generate a reliable model. issaasphil.org This technique constructs a 3D model of a target protein based on its amino acid sequence and its similarity to a known experimental structure (the template). nih.govnih.gov The quality of the generated model is then validated using tools like Ramachandran plots, which assess the stereochemical quality of the protein backbone. nih.govfrontiersin.org

Once a protein structure is obtained (either experimentally or through homology modeling), molecular docking can be performed to predict the preferred binding orientation of a ligand, such as this compound, to the protein. unich.it This computational technique places the ligand into the binding site of the receptor and scores the different poses based on their binding affinity, typically expressed as a binding free energy (kcal/mol). issaasphil.org

The molecular docking process generally involves:

Receptor and Ligand Preparation: Preparing the 3D structures of the target protein and the ligand, which includes adding hydrogen atoms and assigning partial charges. nih.gov

Grid Generation: Defining the active site or binding pocket on the receptor where the docking will be performed. frontiersin.org

Docking Simulation: Running an algorithm (e.g., AutoDock) to explore various ligand conformations and orientations within the binding site. nih.gov

Analysis of Results: Analyzing the predicted binding poses and their calculated binding energies to identify the most stable complex and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize it. issaasphil.org

Molecular docking studies on cinnamic acid derivatives have helped identify key residues in the active site of enzymes like tyrosinase that are crucial for binding. nih.gov Such studies are foundational in the rational design of new and more potent enzyme inhibitors. nih.gov

k·p Calculations for Ligand Complexes in Nanomaterials

The k·p perturbation theory is a powerful method used in solid-state physics to calculate the electronic band structure of crystalline materials, particularly semiconductors. google.com In the context of nanomaterials, it is used to model the electronic properties of nanocrystals and their interactions with surface ligands, such as this compound. google.com

In one study, k·p calculations using a four-band envelope function formalism were performed on lead sulfide (B99878) (PbS) nanocrystals. google.com These calculations aimed to understand the electronic coupling between the nanocrystal core and various functionalized cinnamic acid ligands bound to its surface. The model approximates the energy levels of the nanocrystal's first electron (1Sₑ) and first hole (1Sₕ) states. google.com

These calculated energy levels are then compared with the HOMO and LUMO energy levels of the ligands (determined by DFT and experimental measurements). This comparison is critical for predicting how efficiently charge carriers can be transferred between the ligand and the nanocrystal, a key process in devices like solar cells and LEDs. The study found that the HOMO/LUMO levels of the cinnamic acid ligands trend toward vacuum with more electron-donating character. google.com The k·p model helps to establish a quantitative relationship between the ligand's electronic properties (like its dipole moment) and the resulting energy level shifts in the nanocrystal, providing a framework for designing ligand-nanoparticle interfaces with specific electronic characteristics. google.com

Antimicrobial and Antibacterial Activities

The search for novel antimicrobial agents has led researchers to explore various chemical compounds, including this compound. Studies have delved into its ability to inhibit bacterial growth and key cellular processes.

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery, making it an attractive target for new antibiotics. nih.govnih.gov The inhibitory potential of this compound against FtsZ has been investigated. In a study screening several natural phenolic compounds, this compound was evaluated for its effect on the polymerization of FtsZ, a process essential for bacterial cytokinesis. biosynth.com

The research revealed that while trans-cinnamic acid was the most potent inhibitor of FtsZ assembly among the tested compounds, this compound demonstrated the least inhibition of FtsZ polymerization in vitro. biosynth.com Although its direct inhibitory effect on FtsZ polymerization was not substantial, the compound was found to exhibit a bacteriostatic effect, indicating that it can prevent the multiplication of bacteria. biosynth.com This suggests that while it may not be a potent FtsZ inhibitor, its antimicrobial activity could be mediated through other mechanisms.

The antibacterial efficacy of this compound has been assessed against specific bacterial strains. In one study, its effect on the growth of Escherichia coli (ATCC 25922) was determined. The results indicated that at its minimum inhibitory concentration (MIC), this compound inhibited the multiplication of E. coli, demonstrating a bacteriostatic action where the viability of the cells was maintained, but their proliferation was halted. biosynth.com

While research has been conducted on its effects on E. coli, specific studies evaluating the activity of this compound against Mycobacterium marinum are not extensively detailed in the available literature. M. marinum is often used as a model organism for Mycobacterium tuberculosis due to its similar pathogenic features. nih.govresearchgate.net The evaluation of cinnamic acid derivatives against this and other mycobacterial species remains an area of interest in the development of new antibacterial therapies. nih.govresearchgate.netmdpi.comnih.gov

Table 1: Antibacterial Activity of this compound and Related Compounds

| Compound | Bacterial Strain | Activity Type | Effect on FtsZ Polymerization | Reference |

|---|---|---|---|---|

| This compound | E. coli ATCC 25922 | Bacteriostatic | Least inhibition | biosynth.com |

| trans-Cinnamic acid | E. coli ATCC 25922 | Bacteriostatic | Maximum inhibition | biosynth.com |

| Eugenol | E. coli ATCC 25922 | Bacteriostatic | No considerable inhibition | biosynth.com |

| Naringenin | E. coli ATCC 25922 | Bacteriostatic | No considerable inhibition | biosynth.com |

| Caffeic acid | E. coli ATCC 25922 | Bactericidal | Not tested | biosynth.com |

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For cinnamic acid derivatives, SAR studies have shown that modifications to the phenyl ring and the carboxylic acid group can significantly influence their antibacterial properties. nih.gov

In the context of FtsZ inhibition, a comparative study of phenolic compounds provides insight into the SAR of this compound. biosynth.com The presence of the formyl group at the fourth position of the phenyl ring in this compound resulted in the lowest FtsZ polymerization inhibition compared to the unsubstituted trans-cinnamic acid. biosynth.com This suggests that the formyl group at this position may not be favorable for interaction with the FtsZ protein. In contrast, other cinnamic acid derivatives have shown that the nature and position of substituents on the phenyl ring are critical for their antimicrobial efficacy. mdpi.com For instance, studies on other derivatives have indicated that the presence of certain groups can enhance activity, highlighting the chemical diversity and therapeutic potential within this class of molecules. nih.gov

Evaluation against Specific Bacterial Strains (e.g., E. coli, Mycobacterium marinum)

Anticancer and Antiproliferative Effects

The potential of cinnamic acid and its derivatives as anticancer agents has been an active area of research. These compounds are investigated for their ability to inhibit tumor growth and induce cancer cell death. nih.govnih.gov

There is some indication that this compound may possess antitumor properties. It has been reported that this molecule has been shown to suppress tumor xenografts in mice. biosynth.com Furthermore, it has been noted to inhibit the proliferation of primary cells in in-vitro studies. biosynth.commdpi.com

The inhibition of cellular proliferation is a key mechanism for many anticancer agents. mdpi.commdpi.com Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity. For example, the methyl ester of this compound has been used as a building block in the synthesis of histone deacetylase (HDAC) inhibitors, which are known to inhibit cell proliferation. lookchem.comnewdrugapprovals.org While detailed studies on the specific mechanisms of this compound in tumor xenograft suppression are not extensively available in the provided literature, the initial findings suggest a potential role in cancer research that warrants further investigation. nih.govoncotarget.complos.orgaltogenlabs.comnih.govnih.govmdpi.com

Table 2: Investigated Anticancer Effects of this compound and Its Derivatives

| Compound/Derivative | Effect | Model System | Reference |

|---|---|---|---|

| This compound | Suppression of tumor xenografts | Mice | biosynth.com |

| This compound | Inhibition of primary cell proliferation | In vitro | biosynth.com |

| Methyl ester of this compound | Used in synthesis of HDAC inhibitors with antiproliferative effects | In vitro | lookchem.comnewdrugapprovals.org |

Apoptosis, or programmed cell death, is a critical process that, when dysregulated, can lead to cancer. nih.gov Many cancer therapies aim to induce apoptosis in malignant cells. nih.gov Cinnamic acid derivatives have been shown to induce apoptosis in various cancer cell lines. nih.gov

The methyl ester of this compound has been utilized in the synthesis of compounds that are designed to induce apoptosis. lookchem.com For instance, it is a precursor in the synthesis of certain histone deacetylase (HDAC) inhibitors, which have been shown to trigger apoptosis in cancer cells. While direct studies detailing the apoptotic induction by this compound itself are limited in the reviewed literature, the activity of its derivatives suggests that this chemical scaffold may be a promising starting point for the development of pro-apoptotic anticancer agents. nih.govnih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. The inhibition of HDACs has emerged as a viable strategy in cancer therapy, as it can reactivate the expression of tumor suppressor genes. plos.org

While direct studies on this compound as an HDAC inhibitor are limited, research into its parent compound, cinnamic acid, and its derivatives provides a basis for its potential in this area. Cinnamic acid derivatives have been identified as potential HDAC inhibitors. plos.org For instance, dihydroxy cinnamic acid (caffeic acid) has demonstrated the ability to inhibit HDAC activity, leading to the induction of apoptosis in cancer cells. plos.org This suggests that the cinnamic acid scaffold is a promising starting point for the development of novel HDAC inhibitors.

The general mechanism of many HDAC inhibitors involves interaction with the zinc ion present in the active site of the enzyme. nih.gov Synthetic derivatives, such as hydroxamic acids like Vorinostat and Trichostatin A, are potent pan-HDAC inhibitors. nih.gov Other classes of HDAC inhibitors include cyclic peptides, aliphatic acids, and benzamides like Entinostat. nih.govarchivesofmedicalscience.com These compounds can induce hyperacetylation of histones, which in turn activates the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis. nih.govarchivesofmedicalscience.com Given that this compound is a derivative of cinnamic acid, it is plausible that it could be modified to enhance its HDAC inhibitory activity. unich.itgoogle.com

Sigma Receptor Ligand Interactions

Sigma receptors, which are divided into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are intracellular proteins primarily located on the endoplasmic reticulum membrane. d-nb.infonih.gov They are involved in a variety of cellular functions and have been implicated in neurological disorders. d-nb.infonih.gov Consequently, ligands that interact with these receptors are of significant interest for their therapeutic potential. d-nb.infonih.gov

This compound has been utilized as a starting material in the synthesis of novel dual-target ligands that interact with both sigma receptors and histone deacetylases. unich.it This indicates that the this compound structure can be chemically modified to create compounds with affinity for sigma receptors. These synthetic ligands often aim to combine the neuroprotective properties associated with sigma receptor modulation with other therapeutic actions, such as HDAC inhibition. unich.it

The interaction of ligands with sigma receptors can modulate various downstream signaling pathways. For example, sigma-1 receptor activation can influence calcium mobilization and modulate the response of several neurotransmitter systems. nih.gov Behaviorally, sigma-1 receptors are linked to learning, memory, and the response to stress and pain. nih.gov The development of ligands that can selectively target these receptors holds promise for the treatment of a range of central nervous system disorders. d-nb.info

Immunomodulatory Activities

Activation of Toll-like Receptor 4 (TLR4) in Human Liver Cells

Toll-like receptor 4 (TLR4) is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govfrontiersin.org This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response. nih.govfrontiersin.org TLR4 is expressed on various cell types in the liver, including hepatocytes, Kupffer cells, and hepatic stellate cells. nih.govekb.eg

Research has shown that this compound can activate Toll-like receptor 4 (TLR4) in human liver cells. biosynth.com While TLR4 is typically expressed at low levels in a healthy liver, its expression is upregulated during liver injury and pro-inflammatory conditions. ekb.eg The activation of TLR4 signaling can play a role in the progression of liver diseases. nih.gov

The activation of TLR4 by ligands like this compound initiates intracellular signaling through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. frontiersin.org These pathways ultimately lead to the activation of transcription factors such as NF-κB and IRF3, which regulate the expression of inflammatory genes. frontiersin.orgnih.gov

Modulation of Gene Expression (e.g., Type III Secretion System)

The Type III Secretion System (T3SS) is a critical virulence factor for many Gram-negative bacterial pathogens that affect plants and animals. plos.orgnih.gov This system acts as a molecular syringe, injecting effector proteins directly into the host cell cytoplasm to subvert host defenses. plos.org The expression of T3SS genes is tightly regulated in response to environmental cues, including the presence of specific plant-derived phenolic compounds. plos.orgmdpi.com

Studies on the plant pathogen Dickeya dadantii have shown that certain phenolic acids can induce the expression of T3SS genes. plos.org Specifically, compounds like o-coumaric acid and t-cinnamic acid have been found to upregulate the expression of key T3SS genes, including those for the effector protein DspE, the pilus protein HrpA, and the harpin (B1176776) HrpN. plos.org This induction is mediated through the RsmB-RsmA regulatory pathway. plos.org

Conversely, other phenolic compounds and their derivatives have been shown to inhibit the expression of the T3SS. mdpi.comresearchgate.net For example, in Xanthomonas oryzae pv. oryzae, several phenolic compounds, including o-coumaric acid, were found to significantly inhibit the promoter activity of the harpin gene hpa1. researchgate.net This suggests that compounds with a cinnamic acid backbone can have dual roles in modulating T3SS gene expression, either as inducers or inhibitors, depending on the specific bacterial species and the chemical nature of the compound. While direct studies on this compound's effect on T3SS are not detailed, its structural similarity to known modulators suggests its potential to influence this key bacterial virulence system.

Neuroprotective Potential

Neuroprotection refers to the strategies and mechanisms that can protect neurons from injury or degeneration in the context of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. frontiersin.orgexplorationpub.com Phytochemicals, including phenolic compounds, have garnered significant attention for their potential neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties. frontiersin.orgexplorationpub.com

Cinnamic acid and its derivatives are recognized for their neuroprotective potential. nih.gov They have been investigated for their ability to mitigate factors involved in neurodegeneration, such as oxidative stress, neuroinflammation, and the accumulation of pathological protein aggregates. frontiersin.orgnih.gov For example, cinnamic acid derivatives have shown promise as multi-target-directed ligands in the context of Alzheimer's disease, with the potential to inhibit acetylcholinesterase and reduce the accumulation of β-amyloid plaques. nih.gov

This compound has been used as a precursor in the synthesis of compounds with potential neuroprotective activities. unich.it The neuroprotective effects of related compounds often involve the modulation of key signaling pathways. For instance, some phytochemicals exert their effects by activating the Nrf2 signaling pathway, which boosts endogenous antioxidant defenses, or by inhibiting the NF-κB pathway, which reduces neuroinflammation. frontiersin.org Other mechanisms include the modulation of pathways involving Akt, CREB, and BDNF, which are crucial for neuronal survival and plasticity. nih.gov

Materials Science and Nanotechnology Applications

Role as Ligands in Nanoparticle Synthesis and Surface Functionalization

Post-synthetic modification of nanoparticles through ligand exchange is a key strategy for tailoring their properties for specific applications. In this process, the original ligands on the nanoparticle surface are replaced with new ones, such as 4-formylcinnamic acid. This exchange is often performed to alter the nanoparticle's solubility, facilitate its integration into different media, or to introduce new functionalities. For instance, oleate-capped nanoparticles can undergo ligand exchange with functionalized cinnamic acids, including this compound. This process can be monitored through techniques like absorbance spectroscopy. The ability to perform these exchanges in solution at room temperature offers a flexible and reliable method for creating nanocrystal-ligand systems with diverse optical and electronic properties.

The electronic properties of quantum dots are highly tunable via the ligands attached to their surface. Functionalized cinnamic acids, including this compound, have been demonstrated to systematically tune the band edge positions of lead sulfide (B99878) (PbS) quantum dots. The dipole moment of the ligand, which can be modified by changing the functional group on the aromatic ring, directly influences the electronic energy levels of the quantum dot. This allows for precise control over the optical absorbance of the material. By selecting appropriate cinnamic acid derivatives, the band edge positions of PbS QDs can be tuned over a significant range, which is crucial for their application in optoelectronic devices like solar cells and light-emitting diodes.

Table 1: Functionalized Cinnamic Acid Ligands and Their Impact on PbS Quantum Dots

| Ligand | Functional Group | Effect on Quantum Dot Properties |

| This compound | -CHO | Tunes band edge positions through its dipole moment. |

| 4-Cyanocinnamic acid | -CN | Alters electronic properties and optical absorbance. |

| 4-Nitrocinnamic acid | -NO2 | Modifies surface chemistry and influences band alignment. |

| Other substituted cinnamic acids | Various | Allows for a broad range of tunable optoelectronic properties. |

This table is interactive. You can sort and filter the data to explore the different ligands and their effects.

Ligand Exchange Processes

Photoresponsive Materials and Actuators

The presence of the carbon-carbon double bond in the cinnamate (B1238496) moiety of this compound makes it a key component in the development of photoresponsive materials. wikipedia.org These materials can change their properties, such as shape or solubility, upon exposure to light. wikipedia.org This photoresponsiveness stems from the [2+2] cycloaddition reaction of the double bonds, which can lead to crosslinking between polymer chains. wikipedia.org This photocrosslinking can be reversible in some systems, allowing for the development of materials that can be repeatedly altered with light. researchgate.net Such materials are of great interest for applications in areas like smart surfaces, optical sensors, and actuators. sigmaaldrich.commicrochemicals.com

Development of Polymeric Materials with Cinnamoyl Moieties

Polymers containing cinnamoyl groups, which can be derived from this compound, are a significant class of materials due to their photoreactivity. orientjchem.org These cinnamoyl moieties can be incorporated into either the main chain or the side chains of a polymer. orientjchem.org The resulting polymers exhibit excellent photoreactivity and can be crosslinked upon exposure to UV light. researchgate.net This property is the basis for their use in a variety of advanced applications. The synthesis of such polymers can be achieved through various polymerization techniques, allowing for a high degree of control over the final material's properties. Current time information in Bangalore, IN. For example, photoresponsive epoxy resins containing benzylidene units, structurally related to the cinnamoyl group, have been synthesized and shown to undergo photolysis via [2π + 2π] cycloaddition reactions. Current time information in Bangalore, IN.

Applications in Microelectronics and Photolithography

The photoreactive nature of polymers derived from cinnamic acid and its derivatives, including this compound, makes them highly suitable for applications in microelectronics and photolithography. orientjchem.org Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the manufacturing of integrated circuits and other microdevices. researchgate.net

Polymers containing cinnamoyl moieties were among the first to be used as photocrosslinkable polymers in negative photoresists. wikipedia.org When exposed to light through a photomask, the polymer crosslinks and becomes insoluble in the developer solution, leaving behind the desired pattern. researchgate.net The formyl group on this compound could potentially be used for further chemical modifications to fine-tune the properties of the photoresist, such as its adhesion or development characteristics. Chemically amplified resists, which are common in modern photolithography, often rely on acid-catalyzed reactions to change the solubility of the polymer. orientjchem.org While not a direct application of this compound itself, the principles of designing photosensitive polymers are highly relevant.

Table 2: Components of a Typical Photoresist Formulation

| Component | Function | Potential Role of this compound Derivative |

| Resin (Polymer) | Forms the film and provides physical properties. researchgate.net | Can be a polymer containing cinnamoyl moieties for photocrosslinking. orientjchem.org |

| Photosensitive Compound | Initiates the chemical change upon light exposure. researchgate.net | The cinnamoyl group itself acts as the photosensitive component. |

| Solvent | Keeps the photoresist in a liquid state for application. researchgate.net | - |

| Additives | Modify properties like adhesion, contrast, etc. | The formyl group could be modified to act as an additive or to improve adhesion. |

This table is interactive, allowing for a deeper understanding of photoresist composition.

Proton Conductivity in Solid Acid Materials

Solid acid materials with high proton conductivity are crucial for the development of clean energy technologies such as proton exchange membrane fuel cells (PEMFCs). sigmaaldrich.com Metal-organic frameworks (MOFs) are a class of porous crystalline materials that have shown great promise as proton conductors. sigmaaldrich.com The design of MOFs allows for the incorporation of functional groups that can facilitate proton transport.

While direct studies on MOFs constructed from this compound for proton conduction are not extensively reported, the principles of designing proton-conducting MOFs are well-established. The incorporation of acidic groups, such as the carboxylic acid of this compound, into the MOF structure is a key strategy. These acidic sites can act as proton donors. Furthermore, the creation of hydrogen-bonded networks within the pores of the MOF, often involving water molecules, provides pathways for proton transport. sigmaaldrich.com Research on other carboxylate-based MOFs has shown that the presence of free carboxylic acid groups directed into the pores can significantly enhance proton conductivity. For instance, a barium-based MOF incorporating a pendant carboxylic acid group exhibited a two-orders-of-magnitude increase in proton conductivity. This suggests that MOFs synthesized with this compound, which possesses a carboxylic acid group, could be promising candidates for proton-conducting materials, warranting further investigation.

Table 3: Proton Conductivity of Selected Solid Acid Materials

| Material | Proton Conductivity (S/cm) | Conditions |

| MFM-512 (MOF with free -COOH) | 2.9 x 10⁻³ | 298 K, 99% RH |

| MFM-511 (MOF without free -COOH) | 5.1 x 10⁻⁵ | 298 K, 99% RH |

| MFM-300(Cr)·SO₄(H₃O)₂ (Sulfuric acid in MOF) | 1.26 x 10⁻² | 25 °C, 99% RH sigmaaldrich.com |

| Nafion (Commercial benchmark) | ~10⁻² | High humidity |

This interactive table compares the proton conductivity of different materials, highlighting the importance of functional groups and guest molecules.

Integration into Nucleic Acid Nanoparticles for Biomedical Applications

Extensive research into the existing scientific literature and patent databases reveals no specific studies or documented applications detailing the direct integration of this compound into nucleic acid nanoparticles for biomedical purposes. While the functional groups of this compound—the aldehyde and the carboxylic acid—represent versatile handles for bioconjugation, its specific use in the context of DNA or RNA nanotechnology is not described in available research.

However, to provide a relevant framework, this section will discuss the general principles of functionalizing nucleic acid nanoparticles with molecules containing aldehyde groups, a category to which this compound belongs. These established chemical strategies could theoretically be applied to this compound, although no such specific application has been reported.

General Principles of Aldehyde Functionalization in Nucleic Acid Nanotechnology

The functionalization of nanoparticles, including those made from nucleic acids, is a critical step in developing them for biomedical applications such as targeted drug delivery and diagnostics. Aldehyde groups are particularly useful for this purpose due to their reactivity towards primary amines and other nucleophiles present on biomolecules.

Reactive Aldehyde Chemistry for Conjugation

The aldehyde group (-CHO) is a highly reactive functional group that can participate in several types of chemical reactions to covalently link molecules to nanoparticle surfaces. cd-bioparticles.net This reactivity is a cornerstone of bioconjugation chemistry. biosyn.com

Schiff Base Formation: Aldehydes react with primary amines (a common functional group on proteins and modified nucleic acids) to form a Schiff base (an imine). This reaction is reversible, but the resulting C=N bond can be stabilized by reduction with an agent like sodium cyanoborohydride to form a stable secondary amine linkage.

Hydrazone Linkage: A more stable linkage can be formed by reacting an aldehyde with a hydrazide group to create a hydrazone bond. This type of covalent conjugation is frequently used in creating nanoparticle-biomolecule conjugates. nih.gov

Thiazolidine (B150603) Formation: An N-terminal cysteine residue on a peptide or protein can react with an aldehyde to form a stable five-membered thiazolidine ring. google.com

These reactions are typically performed under mild conditions that are compatible with the structural integrity of sensitive biomolecules like DNA and RNA. sioc.ac.cn

Hypothetical Integration Strategies

Based on these principles, one could hypothesize two main strategies for incorporating a molecule like this compound into a nucleic acid nanoparticle system:

Post-Assembly Functionalization: A pre-formed nucleic acid nanoparticle (e.g., a DNA origami structure or an RNA scaffold) could be designed to feature exposed primary amine groups. This compound could then be attached to these amines via its aldehyde group.

Monomer-First Synthesis: A modified nucleic acid monomer containing this compound could theoretically be synthesized first. This would likely involve attaching the cinnamic acid derivative to the nucleobase or the sugar-phosphate backbone. This functionalized monomer could then be incorporated into a DNA or RNA strand through solid-phase synthesis and subsequently assembled into a nanoparticle.

Cross-linking Applications

Bifunctional cross-linking agents, which possess two reactive groups, are essential in stabilizing nanoparticle structures. nih.gov Homobifunctional cross-linkers containing two aldehyde groups, such as glutaraldehyde, have been used to convert polymeric carriers like polyethylenimine (PEI) into stable nanoparticles for gene delivery. nih.govresearchgate.net A molecule like this compound, possessing both an aldehyde and a carboxylic acid, acts as a heterobifunctional linker, offering the potential to connect two different types of molecules or surfaces.

While the specific application of this compound in this manner with nucleic acid nanoparticles has not been documented, research has shown that modified DNA containing a formyl group can generate DNA cross-links, highlighting the utility of the aldehyde group in nucleic acid structural applications. oup.com

Research Findings

As no direct research on this compound and nucleic acid nanoparticles was found, no specific research findings can be detailed. The data presented below is generalized from studies on aldehyde-functionalized nanoparticles and nucleic acids to illustrate the types of data that would be relevant.

Table 1: General Characteristics of Aldehyde-Functionalized Nanoparticles

| Property | Description | Relevance to Biomedical Applications |

| Reactive Handle | The aldehyde group (-CHO) serves as a reactive site for covalent attachment of biomolecules. cd-bioparticles.net | Enables the conjugation of targeting ligands (e.g., antibodies, peptides), therapeutic agents, and imaging probes to the nanoparticle surface. mdpi.com |

| Linkage Chemistry | Forms covalent bonds such as imines (with amines), hydrazones (with hydrazides), and thiazolidines (with N-terminal cysteines). nih.govgoogle.com | Provides stable attachment of payloads under physiological conditions, preventing premature release. |

| Cross-linking Ability | Bifunctional aldehydes can be used to cross-link polymers into stable nanoparticle structures. nih.gov | Enhances the structural integrity and stability of the nanoparticle carrier, which is crucial for in vivo applications. |

| Biocompatibility | The reaction conditions for aldehyde chemistry are often mild and compatible with biological molecules. sioc.ac.cn | Minimizes damage to the nucleic acid scaffold and any conjugated biomolecules, preserving their function. |

Environmental and Green Chemistry Aspects

Biodegradation and Environmental Fate Studies

The environmental footprint of a chemical compound is significantly determined by its biodegradability and its behavior within various environmental compartments. While specific, in-depth studies focusing exclusively on the environmental fate of 4-Formylcinnamic acid are not extensively documented, its degradation pathways can be inferred from research on structurally similar compounds, such as other substituted cinnamic acids and aromatic aldehydes.

Microbiological degradation is a primary route for the breakdown of cinnamic acids in the environment. researchgate.net The most common initial step, under both aerobic and anaerobic conditions, is the shortening of the acrylic acid side chain via a β-oxidation pathway. researchgate.netnih.gov This process typically converts the cinnamic acid derivative into its corresponding benzoic acid analogue. For instance, numerous microorganisms transform cinnamic acid to benzoic acid, and p-coumaric acid is converted to p-hydroxybenzoic acid. researchgate.netnih.gov Following this logic, it is highly probable that this compound biodegrades to 4-formylbenzoic acid as an initial key intermediate.

The degradation is often initiated by the enzymatic formation of a coenzyme A (CoA) adduct, such as 4-fluorocinnamoyl-CoA from 4-fluorocinnamic acid. nih.gov This activation is a common strategy in the metabolism of substituted cinnamic acids. nih.gov The resulting benzoic acid derivatives are subsequently channeled into central metabolic pathways. They are typically hydroxylated to form intermediates like catechol or protocatechuic acid, which then undergo enzymatic ring cleavage, breaking down the aromatic structure into simpler molecules that can be fully mineralized. researchgate.netresearchgate.net

The aldehyde group itself is subject to microbial transformation. Under anaerobic conditions, aromatic aldehydes can undergo both oxidation to carboxylic acids and reduction to the corresponding alcohols. asm.org Therefore, in an anoxic environment, this compound could potentially be transformed into 4-carboxy-cinnamic acid or 4-(hydroxymethyl)cinnamic acid.

The environmental presence of aromatic aldehydes is influenced by their moderate water solubility, which allows for their leaching from the atmosphere into surface waters. mdpi.comresearchgate.net They can be formed in the environment through the photochemical or microbial degradation of other organic pollutants. mdpi.comresearchgate.net

The following table summarizes the biodegradation pathways of cinnamic acid analogues, providing a model for the expected fate of this compound.

| Compound | Initial Transformation | Key Intermediate | Further Degradation | Reference |

|---|---|---|---|---|

| Cinnamic Acid | β-Oxidation | Benzoic Acid | Catechol → Ring Fission | researchgate.netnih.gov |

| p-Coumaric Acid (4-Hydroxycinnamic acid) | β-Oxidation | p-Hydroxybenzoic Acid | Protocatechuic Acid → Ring Fission | researchgate.net |

| Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) | β-Oxidation | Vanillic Acid | Protocatechuic Acid → Ring Fission | nih.govnih.gov |

| 4-Fluorocinnamic Acid | β-Oxidation (via CoA adduct) | 4-Fluorobenzoic Acid | 4-Fluorocatechol → Ring Fission | nih.gov |

| This compound (Predicted) | β-Oxidation | 4-Formylbenzoic Acid | Further oxidation/reduction of aldehyde and ring cleavage | Inferred |

Sustainable Synthesis Routes and Process Intensification

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and efficient methods for synthesizing cinnamic acid and its derivatives. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency through process intensification.

Sustainable Synthesis Routes

Traditional methods for synthesizing cinnamic acids, such as the Perkin reaction or the Doebner modification of the Knoevenagel condensation, often rely on high temperatures and hazardous solvents like pyridine (B92270). semanticscholar.orgbepls.com Modern green chemistry approaches provide cleaner alternatives.

One of the most prominent green routes is the Knoevenagel condensation performed in water. This method avoids the use of toxic organic solvents. The reaction between an aromatic aldehyde (like 4-formylbenzaldehyde) and malonic acid can be effectively carried out in water, often facilitated by a phase-transfer catalyst and microwave irradiation to improve yields and reaction times. semanticscholar.org Another sustainable approach is the Mizoroki-Heck cross-coupling reaction, which can be performed in water using a palladium N-heterocyclic carbene catalyst to couple aryl halides with acrylic acid, yielding cinnamic acids in good to excellent yields. ajol.info

Biocatalysis represents a frontier in green synthesis. ed.ac.ukacib.at Enzymes such as Phenylalanine Ammonia Lyases (PALs) naturally catalyze the conversion of L-phenylalanine to trans-cinnamic acid. frontiersin.org The reverse reaction, the amination of various cinnamic acids to produce phenylalanine analogues, is also possible and highlights the potential for enzymatic pathways in synthesizing functionalized cinnamic acids. frontiersin.orgresearchgate.net

The table below compares conventional and green synthesis routes for cinnamic acids.

| Method | Typical Solvents | Catalyst/Reagent | Green Chemistry Advantages | Reference |

|---|---|---|---|---|

| Conventional Knoevenagel (Doebner) | Pyridine, Piperidine (B6355638) | Base catalyst | - | semanticscholar.org |

| Aqueous Knoevenagel | Water | Phase Transfer Catalyst (e.g., TBAB), K₂CO₃ | Avoids hazardous organic solvents; environmentally benign. | semanticscholar.org |

| Aqueous Mizoroki-Heck Reaction | Water | Palladium N-heterocyclic carbene | High yields in an aqueous medium. | ajol.info |

| Biocatalysis (e.g., PALs) | Aqueous Buffer | Enzyme (e.g., Phenylalanine Ammonia Lyase) | High selectivity, mild reaction conditions, biodegradable catalyst. | frontiersin.org |

Process Intensification

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. frontiersin.orgunito.it Several of these technologies have been successfully applied to the synthesis of cinnamic acid derivatives.

Flow Chemistry: Conducting reactions in continuous flow reactors instead of large batches offers superior control over temperature and mixing, enhances safety, and facilitates easier scale-up. unito.it The synthesis of cinnamamides and other derivatives has been demonstrated to be highly efficient in continuous-flow microreactors, often with reduced reaction times. nih.govmdpi.com Photochemical syntheses of cinnamic acids have also been adapted to flow systems, enabling the safe use of gaseous reagents like CO₂ at atmospheric pressure. thieme-connect.com

Mechanochemistry: Solvent-free reaction conditions can be achieved using mechanochemistry, such as ball milling. The Knoevenagel condensation has been successfully performed and scaled up in ball mills, providing high yields without any solvent, which significantly reduces waste and improves energy efficiency. rsc.org

Ultrasound-Assisted Synthesis: The application of ultrasound can enhance reaction rates and yields. This technique has been used for the amidation of cinnamic acid, demonstrating the potential for sonochemistry to intensify chemical processes. frontiersin.orgbeilstein-journals.org

Membrane Reactors: For equilibrium-limited reactions like the Knoevenagel condensation, membrane reactors offer a significant advantage. By integrating a membrane that continuously removes a byproduct, such as water, the reaction equilibrium can be shifted towards the product side, resulting in higher conversion and product purity. researchgate.net

Future Directions and Emerging Research Avenues for 4 Formylcinnamic Acid